molecular formula C6H10Br2 B2691830 1,1-Bis(bromomethyl)cyclobutane CAS No. 20371-79-3

1,1-Bis(bromomethyl)cyclobutane

Cat. No. B2691830
CAS RN: 20371-79-3
M. Wt: 241.954
InChI Key: YMLYUDXIHNNLAJ-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)cyclobutane is a chemical compound with the CAS Number: 20371-79-3 and a molecular weight of 241.95 . It has a linear formula of C6H10BR2 .


Synthesis Analysis

The synthesis of cyclobutanes involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .


Molecular Structure Analysis

The 1,1-bis(bromomethyl)cyclobutane molecule contains a total of 18 bonds, including 8 non-H bonds and 1 four-membered ring . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms .


Chemical Reactions Analysis

(Bromomethyl)cyclobutane, a related compound, has been reported to react with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .

Scientific Research Applications

Versatile Reagents and Covalent Warheads

The unique chemistry of small, strained carbocyclic systems like “1,1-Bis(bromomethyl)cyclobutane” has long captivated organic chemists from a theoretical and fundamental standpoint . These compounds have potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .

Strain-Release Transformations

New approaches for preparing, functionalizing, and using “1,1-Bis(bromomethyl)cyclobutane” in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .

Elaboration into Various Ring Systems

The olefinic character of the bridgehead bond enables “1,1-Bis(bromomethyl)cyclobutane” to be elaborated into various other ring systems .

Covalent Warheads for Bioconjugation

“1,1-Bis(bromomethyl)cyclobutane” can function as covalent warheads for bioconjugation . This application is particularly relevant in the field of drug discovery .

Arylation of the Central Bond

Using aryl triflates and a Pd(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand enabled facile arylation of the central bond triggered by a 1,2-metallate rearrangement event . Reductive elimination yields an arylated cyclobutane product and regenerates the Pd(0) complex .

Synthesis of Racemic 3-Cyclobutylalanine and Butorphan

“(Bromomethyl)cyclobutane” may be used in the synthesis of racemic 3-cyclobutylalanine and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 3 Flammable liquid. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

properties

IUPAC Name

1,1-bis(bromomethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYUDXIHNNLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(bromomethyl)cyclobutane

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